4-(tert-Butyl)-2-iodophenol 4-(tert-Butyl)-2-iodophenol
Brand Name: Vulcanchem
CAS No.: 38941-98-9
VCID: VC2026423
InChI: InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)O)I
Molecular Formula: C10H13IO
Molecular Weight: 276.11 g/mol

4-(tert-Butyl)-2-iodophenol

CAS No.: 38941-98-9

Cat. No.: VC2026423

Molecular Formula: C10H13IO

Molecular Weight: 276.11 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-2-iodophenol - 38941-98-9

Specification

CAS No. 38941-98-9
Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
IUPAC Name 4-tert-butyl-2-iodophenol
Standard InChI InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Standard InChI Key DTNQNHHVSJPDSG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)O)I
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)O)I

Introduction

Basic Identification and Structure

4-(tert-Butyl)-2-iodophenol is an organic compound with a hydroxyl group attached to a benzene ring along with tert-butyl and iodine substituents. The compound's structure includes a phenolic hydroxyl group that confers acidic properties, while the tert-butyl group provides steric bulk and hydrophobicity.

PropertyInformation
Chemical Name4-(tert-Butyl)-2-iodophenol
CAS Registry Number38941-98-9
Molecular FormulaC₁₀H₁₃IO
Molecular Weight276.11 g/mol
IUPAC Name4-(1,1-dimethylethyl)-2-iodophenol
Common Synonyms1-(tert-Butyl)-4-hydroxy-3-iodobenzene; 4-t-butyl-2-iodophenol; Phenol, 4-(1,1-dimethylethyl)-2-iodo-
European Community (EC) Number832-574-0

Physical and Chemical Properties

The physical and chemical properties of 4-(tert-Butyl)-2-iodophenol contribute to its reactivity and applications in organic synthesis. Understanding these properties is essential for appropriate handling and utilization in chemical processes.

PropertyValue
Physical StateSolid
ColorNot specified in literature
Melting Point73-75 °C
Boiling Point78-80 °C (at 0.3 Torr pressure)
Density1.563±0.06 g/cm³ (Predicted)
pKa8.73±0.18 (Predicted)
SolubilityNot explicitly stated in literature, but likely soluble in organic solvents
Storage Conditions2-8°C (protect from light)

The compound's hydroxyl group confers mild acidity with a predicted pKa of 8.73, making it amenable to various chemical transformations. The presence of both electron-donating (tert-butyl) and electron-withdrawing (iodine) groups creates an interesting electronic distribution that influences its reactivity patterns.

Applications and Biological Activity

The applications of 4-(tert-Butyl)-2-iodophenol span various fields of chemistry and potentially medicine, based on the properties of related compounds in its structural class.

Synthetic Intermediary

4-(tert-Butyl)-2-iodophenol serves as a versatile synthetic building block for the preparation of more complex molecules. The iodine substituent provides a reactive site for various cross-coupling reactions, including:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)

  • Metal-halogen exchange reactions

  • Radical-mediated transformations

Classification ElementInformation
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH319-H335-H302+H312+H332-H315
Precautionary StatementsP280-P301+P312-P362+P364 ; P280-P305+P351+P338
HS Code2908190090

Related Compounds

Several structurally related compounds share similarities with 4-(tert-Butyl)-2-iodophenol, particularly those with varying substitution patterns on the phenol core.

Structural Analogs

Compound NameCAS NumberMolecular FormulaDifference from 4-(tert-Butyl)-2-iodophenol
4-tert-butyl-2,6-diiodophenol75908-75-7C₁₀H₁₂I₂OAdditional iodine at position 6
2,4-diiodophenolNot providedC₆H₄I₂OMissing tert-butyl group, additional iodine at position 4
2-tert-butyl-4-iodophenolNot providedC₁₀H₁₃IOPositions of tert-butyl and iodine are switched
2,4,6-triiodophenolNot providedC₆H₃I₃OMissing tert-butyl group, additional iodine atoms at positions 4 and 6

These related compounds have been investigated in the context of medicinal chemistry, particularly for their 5-lipoxygenase inhibiting properties. In the patent literature, these compounds are often referred to by code names (e.g., "Bobel-2" for 4-tert-butyl-2-iodophenol) .

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